Cas no 1807861-91-1 ((3-Chlorothiophen-2-yl)methanethiol)
(3-Chlorothiophen-2-yl)methanethiol Chemical and Physical Properties
Names and Identifiers
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- (3-chlorothiophen-2-yl)methanethiol
- EN300-1288463
- 1807861-91-1
- (3-Chlorothiophen-2-yl)methanethiol
-
- Inchi: 1S/C5H5ClS2/c6-4-1-2-8-5(4)3-7/h1-2,7H,3H2
- InChI Key: GYALEVAEVSDTSG-UHFFFAOYSA-N
- SMILES: ClC1C=CSC=1CS
Computed Properties
- Exact Mass: 163.9521202g/mol
- Monoisotopic Mass: 163.9521202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 76.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 29.2Ų
(3-Chlorothiophen-2-yl)methanethiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1288463-0.05g |
(3-chlorothiophen-2-yl)methanethiol |
1807861-91-1 | 0.05g |
$888.0 | 2023-07-10 | ||
| Enamine | EN300-1288463-0.1g |
(3-chlorothiophen-2-yl)methanethiol |
1807861-91-1 | 0.1g |
$930.0 | 2023-07-10 | ||
| Enamine | EN300-1288463-0.25g |
(3-chlorothiophen-2-yl)methanethiol |
1807861-91-1 | 0.25g |
$972.0 | 2023-07-10 | ||
| Enamine | EN300-1288463-0.5g |
(3-chlorothiophen-2-yl)methanethiol |
1807861-91-1 | 0.5g |
$1014.0 | 2023-07-10 | ||
| Enamine | EN300-1288463-1.0g |
(3-chlorothiophen-2-yl)methanethiol |
1807861-91-1 | 1.0g |
$1057.0 | 2023-07-10 | ||
| Enamine | EN300-1288463-2.5g |
(3-chlorothiophen-2-yl)methanethiol |
1807861-91-1 | 2.5g |
$2071.0 | 2023-07-10 | ||
| Enamine | EN300-1288463-5.0g |
(3-chlorothiophen-2-yl)methanethiol |
1807861-91-1 | 5.0g |
$3065.0 | 2023-07-10 | ||
| Enamine | EN300-1288463-10.0g |
(3-chlorothiophen-2-yl)methanethiol |
1807861-91-1 | 10.0g |
$4545.0 | 2023-07-10 | ||
| Enamine | EN300-1288463-50mg |
(3-chlorothiophen-2-yl)methanethiol |
1807861-91-1 | 50mg |
$707.0 | 2023-10-01 | ||
| Enamine | EN300-1288463-100mg |
(3-chlorothiophen-2-yl)methanethiol |
1807861-91-1 | 100mg |
$741.0 | 2023-10-01 |
(3-Chlorothiophen-2-yl)methanethiol Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on (3-Chlorothiophen-2-yl)methanethiol
Comprehensive Analysis of (3-Chlorothiophen-2-yl)methanethiol (CAS No. 1807861-91-1): Properties, Applications, and Industry Trends
The chemical compound (3-Chlorothiophen-2-yl)methanethiol (CAS No. 1807861-91-1) has garnered significant attention in recent years due to its unique structural features and versatile applications in organic synthesis and material science. As a sulfur-containing heterocyclic derivative, this compound combines the reactivity of a thiophene ring with the functional versatility of a thiol group, making it a valuable building block for pharmaceuticals, agrochemicals, and specialty chemicals.
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Recent advancements in green chemistry have sparked discussions about sustainable synthesis routes for (3-Chlorothiophen-2-yl)methanethiol. Many researchers are investigating catalytic methods that minimize waste generation while maintaining high yields. This aligns with current industry trends toward environmentally friendly production processes, as evidenced by the popularity of search terms like "green synthesis of thiophene derivatives" and "sustainable organosulfur compounds".
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In pharmaceutical research, (3-Chlorothiophen-2-yl)methanethiol serves as a key intermediate for various drug discovery programs. The pharmaceutical industry's growing interest in heterocyclic compounds has led to increased searches for "medicinal chemistry applications of thiophene thiols" and "bioactive sulfur-containing compounds". The compound's ability to participate in diverse chemical transformations makes it particularly valuable for constructing molecular scaffolds with potential biological activity.
Material scientists have explored the use of CAS 1807861-91-1 in developing advanced polymeric materials and conductive composites. The combination of thiophene and thiol functionalities offers unique opportunities for creating materials with tailored electronic properties. This has generated considerable online interest, as seen in search queries like "conductive polymers from thiophene derivatives" and "sulfur-containing materials for electronics".
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The commercial availability of CAS 1807861-91-1 has improved significantly in recent years, responding to growing market demand. Suppliers often highlight its purity specifications and packaging options, addressing common customer concerns about "source reliable thiophene derivatives" and "bulk quantities of specialty chemicals". The compound's shelf stability and compatibility with various solvents contribute to its practicality for industrial applications.
Emerging research directions for (3-Chlorothiophen-2-yl)methanethiol include its potential in catalysis and nanotechnology applications. The scientific community has shown particular interest in its use as a ligand for transition metal complexes, as reflected in searches for "thiol-containing ligands in catalysis" and "heterocyclic thiols in nanoparticle synthesis". These applications leverage the compound's ability to coordinate with metal centers while providing steric and electronic modulation.
Quality control aspects of CAS 1807861-91-1 remain a critical consideration for end-users. Analytical methods for assessing purity, including HPLC and GC techniques, are frequently discussed topics. Researchers often search for "analytical methods for thiophene derivatives" and "impurity profiling of sulfur compounds", emphasizing the need for robust quality assessment protocols in both research and industrial settings.
The future outlook for (3-Chlorothiophen-2-yl)methanethiol appears promising, with potential expansions into new application areas. As synthetic methodologies continue to advance and the understanding of structure-activity relationships deepens, this compound is likely to maintain its position as a valuable tool in chemical research and development across multiple disciplines.
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